2,3-Dibromo-2-methylbutane

Descripción general

Descripción

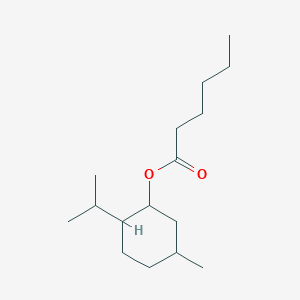

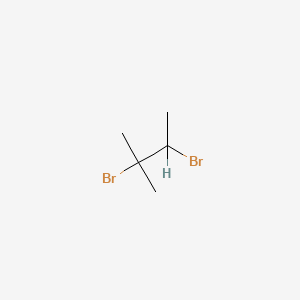

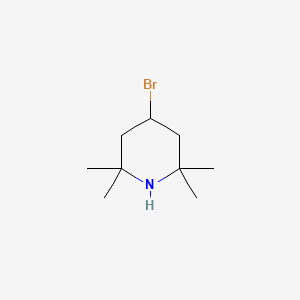

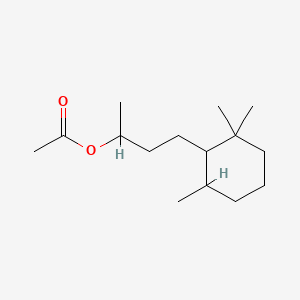

2,3-Dibromo-2-methylbutane is a chemical compound with the molecular formula C5H10Br2 . It has an average mass of 229.941 Da and a monoisotopic mass of 227.914917 Da .

Synthesis Analysis

Dibromoalkanes like 2,3-Dibromo-2-methylbutane can be synthesized by dibromination of alkenes . The combination of DMSO and oxalyl bromide is a highly efficient brominating reagent for various alkenes, alkynes, and ketones . This bromination offers mild conditions, low cost, short reaction times, and provides dibromides and α-bromoketones in excellent yields .Molecular Structure Analysis

The molecular structure of 2,3-Dibromo-2-methylbutane includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 16 bonds. There are 6 non-H bonds and 1 rotatable bond .Chemical Reactions Analysis

In elimination reactions, the hydroxide ion acts as a base, removing a hydrogen as a hydrogen ion from the carbon atom next door to the one holding the bromine . The resulting rearrangement of the electrons expels the bromine as a bromide ion and produces propene .Physical And Chemical Properties Analysis

2,3-Dibromo-2-methylbutane has a molecular weight of 229.941 . More detailed physical and chemical properties such as boiling temperature, critical temperature, critical pressure, critical density, density, enthalpy of vaporization, heat capacity, enthalpy, entropy, refractive index, viscosity, and thermal conductivity can be found in the NIST Chemistry WebBook .Aplicaciones Científicas De Investigación

Microwave Spectroscopy and Conformational Studies

Research in microwave spectroscopy has explored the rotational spectrum of compounds like 2-methylbutane, revealing insights into their molecular conformations. This kind of research is crucial for understanding the physical and chemical properties of such molecules, which can have implications in various scientific fields (Churchill et al., 2010).

Combustion and Biofuel Research

Studies on the combustion characteristics of related molecules such as 2-methylbutanol provide valuable data for developing alternative fuels and enhancing engine performance. This research contributes significantly to the field of renewable energy and environmental sustainability (Park et al., 2015).

Atmospheric Chemistry and Aerosols

Investigations into compounds like 2-methylbutane-1,2,3,4-tetraol, a product of isoprene oxidation, are essential for understanding the formation and physical state of atmospheric aerosols. Such research is pivotal in studying air quality and climate change (Lessmeier et al., 2018).

Organometallic Chemistry and Hydroxylation Reactions

The study of hydroxylation reactions mediated by compounds like FeO+ and FeO2+ on molecules including 2-methylbutane is significant in organometallic chemistry. It provides insights into reaction mechanisms and regioselectivity, which are fundamental concepts in synthetic chemistry (Yumura and Yoshizawa, 2001).

Photooxidation Studies in Atmospheric Sciences

Research on the effects of acid in the formation of secondary organic aerosols through the photooxidation of isoprene, where compounds like 2-methylbutane play a role, is crucial for understanding atmospheric chemistry and environmental science (Szmigielski et al., 2010).

Neuroscience and Tissue Preservation

In neuroscience, substances like 2-methylbutane are used for snap freezing brain tissues in rodents, which is vital for various types of biomedical research and pathology studies (Bernard et al., 2017).

Vibration Circular Dichroism and Conformational Analysis

Research on compounds like 1-bromo-2-methylbutane using techniques like vibrational circular dichroism aids in understanding the conformational properties of these molecules. This is important for the field of stereochemistry and pharmaceutical research (Wang et al., 2002).

Mecanismo De Acción

Safety and Hazards

2,3-Dibromo-2-methylbutane is a highly flammable liquid and vapor . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, keep away from open flames, hot surfaces, and sources of ignition, use only non-sparking tools, and use spark-proof tools and explosion-proof equipment .

Direcciones Futuras

As for future directions, it’s important to note that the National Institute of Standards and Technology (NIST) uses its best efforts to deliver a high-quality copy of the Database and to verify that the data contained therein have been selected on the basis of sound scientific judgment . Future versions of this site may rely on reaction search pages in place of the enumerated reaction displays seen currently .

Propiedades

IUPAC Name |

2,3-dibromo-2-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Br2/c1-4(6)5(2,3)7/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTWAJQKAGLQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870654 | |

| Record name | 2,3-Dibromo-2-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dibromo-2-methylbutane | |

CAS RN |

594-51-4, 10428-64-5 | |

| Record name | 2,3-Dibromo-2-methylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromo-2-methylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dibromo-2-methylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010428645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dibromo-2-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dibromo-2-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Octadecanamide, n-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-](/img/structure/B1619691.png)